molecular formula C17H17FN2O3S B2543069 N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286699-34-0

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2543069
CAS No.: 1286699-34-0
M. Wt: 348.39
InChI Key: PAAKTFHQLPKMFC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that features a combination of fluorophenoxy, thiophene, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Preparation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base.

    Synthesis of thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride.

    Formation of azetidine-3-carboxamide: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
  • N-[2-(4-bromophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic properties and influence its reactivity and biological activity. The combination of fluorine and thiophene moieties can enhance its potential as a bioactive compound and its utility in materials science.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several key functional groups:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Thiophene moiety : A five-membered ring containing sulfur.
  • Fluorophenoxy group : A phenol derivative with a fluorine substituent, which can influence the compound's electronic properties and reactivity.

IUPAC Name : this compound
Molecular Formula : C17H17FN2O3S
CAS Number : 1286699-34-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.

Anticancer Potential

Recent studies have suggested that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, related thiophene derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

A comparative analysis of the cytotoxic effects of this compound against well-characterized anticancer agents (e.g., cisplatin) indicates that this compound may possess comparable or enhanced activity in specific contexts.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
CisplatinMDA-MB-2315.0
N-[2-(4-chlorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamideSUIT-2TBD

Enzyme Inhibition

In vitro studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its potential as an acetyl-CoA carboxylase (ACC) inhibitor has been explored, which could have implications for metabolic disorders and obesity management.

Case Studies

  • Cytotoxicity Assessment :
    • A recent study evaluated the cytotoxic effects of various azetidine derivatives, including our compound of interest, on breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in cell death, suggesting a potential mechanism involving apoptosis induction.
  • Enzyme Inhibition Studies :
    • Another research effort focused on the inhibition of ACC by thiophene derivatives. The findings demonstrated that compounds similar to this compound effectively reduced fatty acid synthesis in HepG2 cells, highlighting its potential application in metabolic regulation.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-3-5-14(6-4-13)23-8-7-19-16(21)12-10-20(11-12)17(22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKTFHQLPKMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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